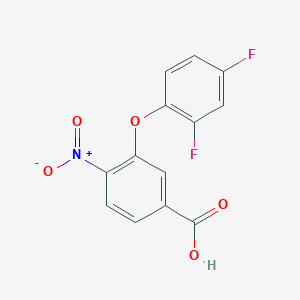
3-Propylidene-1-cyclobutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propylidene-1-cyclobutanol is an organic compound characterized by a cyclobutane ring with a propylidene group and a hydroxyl group attached. This compound is part of the cycloalkanol family, which includes various cyclic alcohols known for their unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylidene-1-cyclobutanol typically involves the reaction of cyclobutanone with propylidene derivatives under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where cyclobutanone is reduced in the presence of a suitable catalyst. This is followed by the addition of propylidene groups using advanced organic synthesis techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Propylidene-1-cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Metal hydrides such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for hydroxyl group substitution.
Major Products: The major products formed from these reactions include cyclobutanone derivatives, saturated alcohols, and various substituted cyclobutane compounds .
Applications De Recherche Scientifique
3-Propylidene-1-cyclobutanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Propylidene-1-cyclobutanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the propylidene group can participate in hydrophobic interactions, affecting the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Cyclobutanol: A simpler analog with a hydroxyl group attached to a cyclobutane ring.
Cyclopropanol: A smaller ring structure with similar reactivity.
Cyclopentanol: A larger ring structure with different steric and electronic properties.
Uniqueness: 3-Propylidene-1-cyclobutanol is unique due to the presence of both a propylidene group and a hydroxyl group on a cyclobutane ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H12O |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
3-propylidenecyclobutan-1-ol |
InChI |
InChI=1S/C7H12O/c1-2-3-6-4-7(8)5-6/h3,7-8H,2,4-5H2,1H3 |
Clé InChI |
IGTVLDVLKXYJOJ-UHFFFAOYSA-N |
SMILES canonique |
CCC=C1CC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(1-Propyl-butyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B8408026.png)


![2-Bromo-4-[2-(2-oxopiperazin-1-yl)ethyl]benzonitrile](/img/structure/B8408046.png)
![Benz[cd]indol-2-amine, N-[4-(1H-imidazol-1-yl)butyl]-](/img/structure/B8408050.png)





![3-[(3-Cyanophenyl)methyl]-4,5-dihydro-5,5-diphenyl-1H-imidazol-2,4(3H)-dione](/img/structure/B8408120.png)

